molecular formula C8H9ClFNO B13590738 2-(2-Chloro-4-fluorophenoxy)ethanamine

2-(2-Chloro-4-fluorophenoxy)ethanamine

Cat. No.: B13590738
M. Wt: 189.61 g/mol
InChI Key: LDFFQENWSRJYPB-UHFFFAOYSA-N
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Description

2-(2-Chloro-4-fluorophenoxy)ethanamine is an organic compound with the molecular formula C8H10ClFNO It is a derivative of ethanamine, where the hydrogen atoms are substituted with a 2-chloro-4-fluorophenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chloro-4-fluorophenoxy)ethanamine typically involves the reaction of 2-chloro-4-fluorophenol with ethylene oxide in the presence of a base to form 2-(2-chloro-4-fluorophenoxy)ethanol. This intermediate is then converted to this compound through a reductive amination process using ammonia or an amine source under hydrogenation conditions .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are crucial to achieving high purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(2-Chloro-4-fluorophenoxy)ethanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce various amine derivatives .

Scientific Research Applications

2-(2-Chloro-4-fluorophenoxy)ethanamine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-Chloro-4-fluorophenoxy)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Fluorophenoxy)ethanamine
  • 2-(4-Chloro-2-fluorophenyl)ethanamine
  • 2-(2-Methoxyphenoxy)ethanamine

Uniqueness

2-(2-Chloro-4-fluorophenoxy)ethanamine is unique due to the presence of both chlorine and fluorine atoms, which impart distinct chemical properties such as increased reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

2-(2-chloro-4-fluorophenoxy)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClFNO/c9-7-5-6(10)1-2-8(7)12-4-3-11/h1-2,5H,3-4,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDFFQENWSRJYPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)Cl)OCCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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